molecular formula C17H16O3 B11854399 4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]- CAS No. 84289-40-7

4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-

Katalognummer: B11854399
CAS-Nummer: 84289-40-7
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: CIJJDELIMLQYNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxybenzyl)chroman-4-one: is a heterocyclic compound that belongs to the class of chromanones It is characterized by the presence of a chroman-4-one core structure, which is a fusion of a benzene ring with a dihydropyran ring The compound also features a 4-methoxybenzyl group attached to the chromanone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyl)chroman-4-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable chromanone precursor. One common method is the use of a base-catalyzed aldol condensation reaction, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of 3-(4-Methoxybenzyl)chroman-4-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Methoxybenzyl)chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone core to chromanol derivatives.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxybenzyl)chroman-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzyl)chroman-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as pteridine reductase-1, which is involved in parasitic infections. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(4-Methoxybenzyl)chroman-4-one is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

84289-40-7

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O3/c1-19-14-8-6-12(7-9-14)10-13-11-20-16-5-3-2-4-15(16)17(13)18/h2-9,13H,10-11H2,1H3

InChI-Schlüssel

CIJJDELIMLQYNR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CC2COC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.